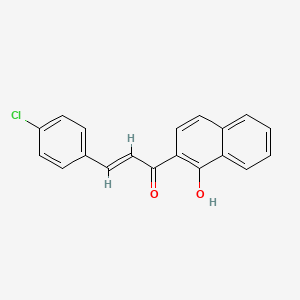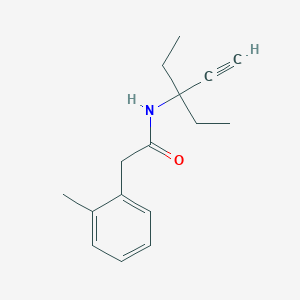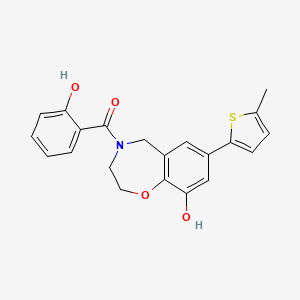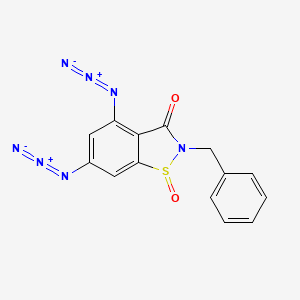![molecular formula C19H23N3O3S B5360983 N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5360983.png)
N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, commonly known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MP-10 is a piperidine-based compound that has been synthesized using various methods.
Wirkmechanismus
MP-10 exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. MP-10 inhibits the activity of COX-2, thereby reducing the production of prostaglandins and inflammation. MP-10 also activates the caspase pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. It has been found to reduce the production of prostaglandins, which are inflammatory mediators. MP-10 has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, MP-10 has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MP-10 is its low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of MP-10 is its limited solubility in water, which can make it difficult to administer in vivo. This can be overcome by using different formulations or delivery methods.
Zukünftige Richtungen
There are several future directions for the research on MP-10. One of the directions is to explore its potential therapeutic applications in different diseases, such as cancer, inflammation, and pain. Further research is also needed to optimize the synthesis method and develop more efficient formulations or delivery methods. In addition, the mechanism of action of MP-10 needs to be further elucidated to understand its pharmacological effects better. The potential side effects and toxicity of MP-10 also need to be investigated to ensure its safety for human use.
Synthesemethoden
MP-10 can be synthesized using different methods. One of the methods involves the reaction of 4-aminobenzenesulfonamide with 3-methylbenzenamine to form N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-4-aminobenzenesulfonamide. This intermediate compound is then reacted with piperidine-1-carboxylic acid to form MP-10. Other methods involve the use of different reagents and conditions to obtain MP-10.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. MP-10 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. MP-10 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[4-[(3-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-6-5-7-17(14-15)21-26(24,25)18-10-8-16(9-11-18)20-19(23)22-12-3-2-4-13-22/h5-11,14,21H,2-4,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXOQHKFIASACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone](/img/structure/B5360905.png)
![6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5360911.png)

![N-(4-methoxy-2-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5360917.png)
![(3'R*,4'R*)-1'-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5360922.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5360938.png)
![2-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5360944.png)


![3-[(3-fluorophenoxy)methyl]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5360961.png)
![N''-{4-[(4-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5360963.png)

![N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5360986.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5360994.png)